![molecular formula C15H9Cl2F3O2 B14340734 Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- CAS No. 92887-02-0](/img/structure/B14340734.png)
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- typically involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but with a single chloro group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group instead of chloro and methoxy groups.
Methanone, (4-hydroxyphenyl)phenyl-: Features a hydroxy group instead of methoxy and chloro groups.
Uniqueness
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- is unique due to the presence of both electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methoxy) groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
92887-02-0 |
|---|---|
Fórmula molecular |
C15H9Cl2F3O2 |
Peso molecular |
349.1 g/mol |
Nombre IUPAC |
(3,5-dichloro-4-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H9Cl2F3O2/c1-22-14-11(16)6-8(7-12(14)17)13(21)9-4-2-3-5-10(9)15(18,19)20/h2-7H,1H3 |
Clave InChI |
CIKUHKXFHUCWTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


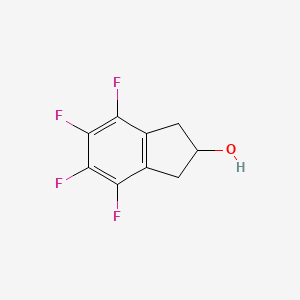
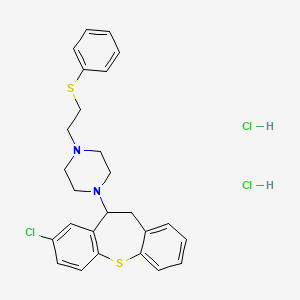
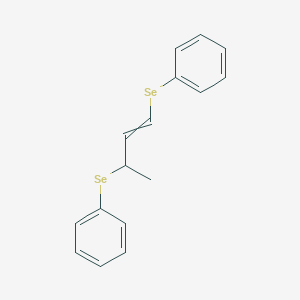
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
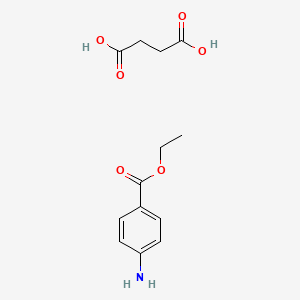
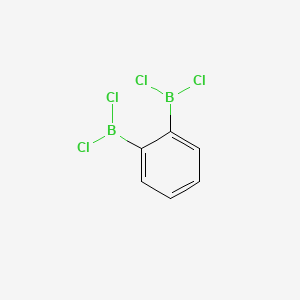
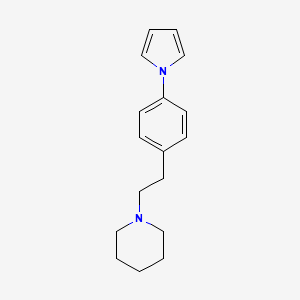
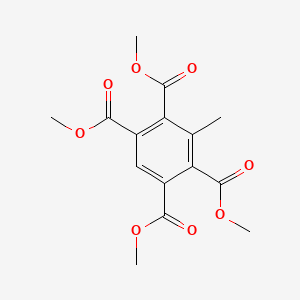
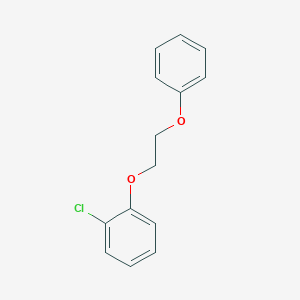
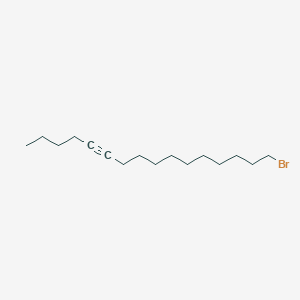
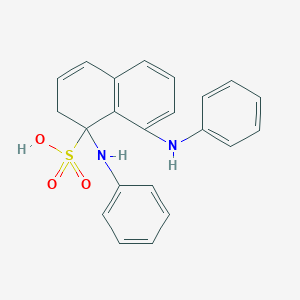

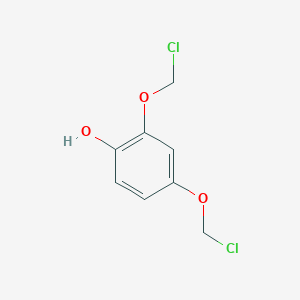
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
